Tris[4-(2-pyridin-4-ylvinyl)phenyl]amine synthesis and characterization
Tris[4-(2-pyridin-4-ylvinyl)phenyl]amine synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of Tris[4-(2-pyridin-4-ylvinyl)phenyl]amine
Executive Summary
This technical guide provides a comprehensive overview of the synthesis and characterization of Tris[4-(2-pyridin-4-ylvinyl)phenyl]amine, a star-shaped organic molecule of significant interest in materials science. The document details a robust synthetic protocol centered on the palladium-catalyzed Heck coupling reaction, a cornerstone of modern organic synthesis for C-C bond formation.[1][2] It offers field-proven insights into the rationale behind experimental choices, from reagent selection to reaction conditions. Furthermore, this guide outlines a multi-technique approach for the thorough characterization of the target molecule, ensuring structural integrity and purity. The methodologies covered include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Optical Spectroscopy (UV-Vis Absorption and Fluorescence). This document is intended for researchers and professionals in chemistry and drug development, providing the foundational knowledge required to synthesize, purify, and validate this versatile molecular building block.
Introduction: A Versatile Star-Shaped Molecule
Tris[4-(2-pyridin-4-ylvinyl)phenyl]amine is a highly conjugated, non-planar molecule built upon a central triphenylamine (TPA) core. The TPA unit is a well-established electron-donating and hole-transporting moiety, prized for its propeller-like three-dimensional structure and electrochemical stability.[3][4] Extending from this core are three π-conjugated arms, each composed of a vinyl spacer and a terminal pyridyl group. This architecture classifies the molecule as a D-π-A (Donor-π-Acceptor) system, where the TPA core acts as the electron donor, the vinyl bridges facilitate charge delocalization, and the pyridine units serve as electron acceptors.
This specific molecular design imparts valuable photophysical and electronic properties, making it a highly sought-after building block for advanced functional materials.[5] Its tripodal nature allows it to function as a "tritopic" or 3-connecting node in the construction of supramolecular structures like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).[6] Moreover, its D-π-A character suggests significant potential in optoelectronic applications, including organic light-emitting diodes (OLEDs) and sensors.[3]
Caption: Molecular structure of Tris[4-(2-pyridin-4-ylvinyl)phenyl]amine.
Synthesis via Palladium-Catalyzed Heck Coupling
The most efficient and widely adopted method for synthesizing styrylpyridines and their derivatives is the Palladium-Catalyzed Heck Coupling reaction.[7] This powerful transformation creates a carbon-carbon bond between an aryl halide and an alkene.[1] For the target molecule, the synthesis involves a threefold Heck reaction between Tris(4-bromophenyl)amine and 4-vinylpyridine.
Caption: Workflow for the synthesis of Tris[4-(2-pyridin-4-ylvinyl)phenyl]amine.
Detailed Experimental Protocol
This protocol is adapted from established procedures for similar Heck coupling reactions.[6][8]
Materials and Reagents:
-
Tris(4-bromophenyl)amine (1.0 eq)
-
4-Vinylpyridine (3.3 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.05 eq)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃) (0.10 eq)
-
Triethylamine (Et₃N) (4.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
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Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (for column chromatography)
Procedure:
-
Reaction Setup: To a flame-dried two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Tris(4-bromophenyl)amine (1.0 eq), Palladium(II) Acetate (0.05 eq), and Tri(o-tolyl)phosphine (0.10 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen gas three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Add anhydrous DMF via syringe, followed by triethylamine (4.5 eq) and 4-vinylpyridine (3.3 eq).
-
Heating and Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir the mixture vigorously for 48 hours under a nitrogen atmosphere.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material.
-
Workup: After completion, cool the reaction mixture to room temperature. Pour the dark mixture into a beaker containing deionized water, which should precipitate the crude product.
-
Extraction: Extract the aqueous suspension with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic phase sequentially with deionized water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by column chromatography on silica gel. A typical eluent system is a gradient of dichloromethane to a 9:1 mixture of dichloromethane/methanol to isolate the pure product.
Causality Behind Experimental Choices
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Catalyst System: Palladium(II) acetate is a common and robust precatalyst that is reduced in situ to the active Pd(0) species. The tri(o-tolyl)phosphine ligand stabilizes the Pd(0) catalyst, prevents its aggregation into inactive palladium black, and its steric and electronic properties facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[1]
-
Base and Solvent: Triethylamine is a crucial component that acts as a base to neutralize the hydrobromic acid (HBr) generated during the coupling reaction, regenerating the Pd(0) catalyst for the next cycle. Anhydrous DMF is used as a polar aprotic solvent due to its high boiling point and its ability to dissolve the organic reactants and the catalytic species.
-
Inert Atmosphere: The reaction is performed under nitrogen to prevent the oxidation of the phosphine ligand and the Pd(0) catalyst, which would lead to catalyst deactivation and lower yields.
Comprehensive Characterization
Once synthesized and purified, the identity and purity of Tris[4-(2-pyridin-4-ylvinyl)phenyl]amine must be unequivocally confirmed through a suite of analytical techniques.
Caption: General workflow for the characterization of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise molecular structure in solution. Both ¹H and ¹³C NMR spectra should be acquired.
Protocol: A sample of the purified product (~5-10 mg) is dissolved in an appropriate deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and transferred to an NMR tube for analysis.
Expected Results: The ¹H NMR spectrum is expected to show distinct signals for the vinyl, phenyl, and pyridyl protons. The large coupling constant (J ≈ 16 Hz) for the vinyl protons is a key diagnostic feature indicating the formation of the trans-alkene isomer, which is typical for the Heck reaction.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Vinyl Protons (Ar-CH=) | ~7.0 - 7.2 | Doublet | ~16 |
| Vinyl Protons (=CH-Pyr) | ~7.3 - 7.5 | Doublet | ~16 |
| Phenyl Protons (ortho to N) | ~7.1 - 7.3 | Doublet | ~8-9 |
| Phenyl Protons (ortho to vinyl) | ~7.5 - 7.7 | Doublet | ~8-9 |
| Pyridyl Protons (ortho to vinyl) | ~7.3 - 7.5 | Multiplet | - |
| Pyridyl Protons (ortho to N) | ~8.5 - 8.7 | Multiplet | - |
Table 1: Predicted ¹H NMR data for Tris[4-(2-pyridin-4-ylvinyl)phenyl]amine. Shifts are estimates based on analogous structures.[6]
The ¹³C NMR spectrum will corroborate the structure by showing the correct number of carbon signals corresponding to the molecule's symmetry, with characteristic peaks in the aromatic (120-155 ppm) and vinylic (125-140 ppm) regions.[5]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound.
Protocol: A dilute solution of the sample is analyzed using Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode. ESI is a soft ionization technique well-suited for this type of molecule, typically yielding the protonated molecular ion.[9]
Expected Results: The compound has a molecular formula of C₃₉H₃₀N₄ and a monoisotopic mass of 554.25 g/mol . The ESI-MS spectrum should show a prominent peak at an m/z (mass-to-charge ratio) of approximately 555.26, corresponding to the protonated molecular ion [M+H]⁺.
Optical Spectroscopy (UV-Vis and Fluorescence)
Optical spectroscopy provides insight into the electronic transitions and photophysical properties of the molecule.
Protocol: UV-Vis absorption and fluorescence emission spectra are recorded from dilute solutions of the compound in a spectroscopic-grade solvent (e.g., THF, CH₂Cl₂) using a quartz cuvette.
Expected Results:
-
UV-Vis Absorption: The spectrum is expected to display intense absorption bands in the UV and visible regions. These typically correspond to π-π* transitions of the conjugated system and an intramolecular charge transfer (ICT) band from the electron-donating TPA core to the electron-accepting pyridyl arms.[3]
-
Fluorescence Emission: Upon excitation at its absorption maximum, the compound is expected to exhibit strong fluorescence. The emission wavelength and quantum yield are key parameters. A significant red-shift in the emission peak upon increasing solvent polarity (a phenomenon known as solvatochromism) would be strong evidence of the D-π-A and ICT character of the molecule.[3]
| Property | Expected Wavelength Range (nm) | Associated Transition |
| Absorption (λ_abs) | 350 - 450 nm | π-π* and ICT |
| Emission (λ_em) | 450 - 600 nm | Fluorescence from ICT state |
Table 2: Predicted photophysical properties.
Conclusion
This guide has detailed a reliable and well-precedented methodology for the synthesis of Tris[4-(2-pyridin-4-ylvinyl)phenyl]amine via a palladium-catalyzed Heck coupling reaction. The causality behind the choice of reagents and conditions has been explained to provide a deeper understanding of the synthetic strategy. Furthermore, a comprehensive analytical workflow has been presented to ensure the unambiguous characterization of the final product, confirming its structure, molecular weight, and key photophysical properties. The successful synthesis and characterization of this molecule pave the way for its exploration as a sophisticated building block in the development of next-generation organic electronic materials, porous frameworks, and chemical sensors.
References
-
Reiser, O. et al. (2021). Heck-type coupling of fused bicyclic vinylcyclopropanes: Synthesis of 1,2-dihydropyridines, 2,3-dihydro. ChemRxiv. [Link]
-
Lebrasseur, N., & Gore, S. (2016). Heck Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2004). Palladium-Catalyzed Heck Coupling of 2-Vinylpyridine with Aryl Chlorides. ChemInform. [Link]
-
Wang, Z., et al. (2012). Ligand-Free Palladium-Catalyzed Oxidative Heck Reaction of 4-Vinylpyridine with Arylboronic Acids: Selective Synthesis of (E)-4-Styrylpyridines. ResearchGate. [Link]
-
Onwudiwe, D. C., & Ajibade, P. A. (2024). Facile Heck coupling synthesis and characterization of a novel tris(4-(pyridine-4-vinyl)phenyl)methylsilane tridentate. European Journal of Chemistry. [Link]
-
Patil, S. A., et al. (2014). Synthesis and photophysical properties of triphenylamine-based multiply conjugated star-like molecules. New Journal of Chemistry. [Link]
-
Zhang, Y., et al. (2019). Triphenylamine-based small molecules with aggregation-induced emission and mechanochromic luminescence properties for OLED application. PolyU Institutional Research Archive. [Link]
-
Wu, C., et al. (2020). The analysis of the triphenylamine (TPA) derivatives with different functional groups during electrospray ionization (ESI). ResearchGate. [Link]
-
Grzybowski, J., et al. (2026). Heck Coupling of 10,10′-Dibromo-9,9′-bianthracene with Para-Substituted Styrenes—Evaluation of the Reaction as a Method for Synthesising Polyunsaturated Bianthracene Derivatives. MDPI. [Link]
-
ResearchGate. ¹H NMR (a) ¹³C NMR (b) spectra of triphenylamine-based triamine (A). [Link]
-
PubChem. Tris(4-(pyridin-4-yl)phenyl)amine. [Link]
-
ResearchGate. Crystal structure of tris(4-(pyridin-4-yl)phenyl)amine, dihydrate. [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 4. Triphenylamine 98 603-34-9 [sigmaaldrich.com]
- 5. Synthesis and photophysical properties of triphenylamine-based multiply conjugated star-like molecules - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. eurjchem.com [eurjchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Heck Coupling of 10,10′-Dibromo-9,9′-bianthracene with Para-Substituted Styrenes—Evaluation of the Reaction as a Method for Synthesising Polyunsaturated Bianthracene Derivatives [mdpi.com]
- 9. researchgate.net [researchgate.net]
